molecular formula C13H12N2O4 B1486614 4-(1,3-dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoic acid CAS No. 1219375-49-1

4-(1,3-dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoic acid

Cat. No.: B1486614
CAS No.: 1219375-49-1
M. Wt: 260.24 g/mol
InChI Key: QBZGUYIVQQJBHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoic acid is a fascinating compound with a complex structure, featuring both a benzoic acid moiety and a pyrroloimidazolidinedione ring system. This combination endows the compound with unique properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoic acid typically involves a multi-step process:

  • Step 1: : Formation of the pyrroloimidazolidinedione ring.

    • Starting materials: Anhydrides or esters with appropriate substituents.

    • Conditions: Cyclization reactions under controlled temperatures with acid or base catalysts.

  • Step 2: : Functionalization of the benzoic acid moiety.

    • Reagents: Carboxylic acids or derivatives.

    • Conditions: Various coupling reactions under anhydrous conditions.

Industrial Production Methods

On an industrial scale, the production involves:

  • Large-scale cyclization reactions in batch reactors.

  • Use of high-throughput continuous flow systems to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoic acid undergoes several types of reactions:

  • Oxidation: : Involves converting specific functional groups to higher oxidation states.

  • Reduction: : Reduction of nitro groups or carbonyl groups under hydrogenation conditions.

  • Substitution: : Aromatic electrophilic and nucleophilic substitutions depending on the substituents on the benzoic acid ring.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO₄, CrO₃ under acidic or basic conditions.

  • Reducing Agents: : NaBH₄, H₂ with Pd/C catalyst.

  • Substitution Reagents: : Halides, organolithiums, Grignard reagents under inert atmospheres.

Major Products Formed

The major products include various substituted derivatives of the parent compound, which retain the core structure but with modified functional groups.

Scientific Research Applications

4-(1,3-Dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoic acid is utilized in numerous research domains:

  • Chemistry: : As a precursor in synthesizing complex organic molecules.

  • Biology: : In studies involving enzyme inhibition or interaction with biological macromolecules.

  • Medicine: : Potential pharmacological applications such as anti-inflammatory or anticancer agents.

  • Industry: : In the development of advanced materials with specific functional properties.

Mechanism of Action

Mechanism of Effect

  • The compound interacts with specific molecular targets, influencing biological pathways.

  • It binds to active sites of enzymes, altering their function and regulating biochemical processes.

Molecular Targets and Pathways

  • Enzyme Inhibition: : Targets enzymes involved in inflammation, signaling pathways, or DNA replication.

  • Signal Modulation: : Modifies the activity of receptors or ion channels in cellular communication.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Dioxo-1,2-dihydroisoquinolin-2-yl)benzoic acid

  • 4-(1,3-Dioxotetrahydropyrrolo[3,2-c]pyridine-2-yl)benzoic acid

  • 4-(1,3-Dioxotetrahydrofuro[3,2-c]quinoline-2-yl)benzoic acid

Uniqueness

  • Structural Complexity: : The unique arrangement of the pyrroloimidazolidinedione and benzoic acid moieties.

  • Reactivity: : Distinct reactivity patterns in comparison to similar compounds due to specific electronic and steric effects.

Through its intricate structure and versatility, 4-(1,3-dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoic acid continues to be a compound of significant scientific interest. From synthetic strategies to diverse applications, it remains a cornerstone for ongoing research and development.

Properties

IUPAC Name

4-(1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c16-11-10-2-1-7-14(10)13(19)15(11)9-5-3-8(4-6-9)12(17)18/h3-6,10H,1-2,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZGUYIVQQJBHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C(=O)N2C1)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(1,3-dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(1,3-dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(1,3-dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(1,3-dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(1,3-dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.